molecular formula C8H6INS B13676070 4-Iodobenzo[b]thiophen-2-amine

4-Iodobenzo[b]thiophen-2-amine

Cat. No.: B13676070
M. Wt: 275.11 g/mol
InChI Key: BZXFBPOTIPIIRT-UHFFFAOYSA-N
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Description

4-Iodobenzo[b]thiophen-2-amine is a valuable chemical building block in medicinal chemistry and organic synthesis. It features a benzo[b]thiophene core, which is recognized as a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules . The iodine substituent at the 4-position makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the rapid exploration of chemical space . This amine derivative is particularly useful for constructing more complex heterocyclic systems. Researchers utilize it in the synthesis of various fused and substituted scaffolds, including triazolothiadiazoles and thieno[2,3-d]pyrimidines, which are common structures in the search for new pharmacologically active compounds . The benzo[b]thiophene scaffold is found in compounds with diverse biological activities, such as anticancer, antimicrobial, anti-inflammatory, antioxidant, and cholinesterase inhibitory effects . As such, this compound serves as a critical starting material for researchers developing novel therapeutic agents for conditions ranging from infectious diseases to neurodegenerative disorders like Alzheimer's . Handling and Storage: For R&D use only. Not for drug, household, or other uses. Store in a cool, dark place in an inert atmosphere. It is recommended to store the product in a freezer at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

4-iodo-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6INS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2

InChI Key

BZXFBPOTIPIIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)I

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Iodobenzo B Thiophen 2 Amine

Reactions at the Iodine Moiety: Transition Metal-Catalyzed Cross-Coupling Chemistry

The carbon-iodine bond in 4-Iodobenzo[b]thiophen-2-amine is a key site for synthetic modifications. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the 4-position of the benzo[b]thiophene core. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on related iodinated benzo[b]thiophenes. nih.gov

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for forming biaryl structures. For instance, the coupling of 3-iodobenzo[b]thiophenes with various boronic acids has been successfully demonstrated. nih.gov It is anticipated that this compound would undergo similar transformations in the presence of a palladium catalyst and a base.

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction has been applied to various iodo-substituted benzo[b]thiophenes to introduce alkynyl moieties, which are valuable for further synthetic elaborations. nih.govresearchgate.net The amine functionality at the 2-position of this compound is generally stable under these conditions, although it may require protection in some cases to avoid side reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.org This palladium-catalyzed process is a versatile method for the vinylation of aryl halides. The application of the Heck reaction to iodobenzo[b]thiophenes has been reported, leading to the formation of styrenyl-benzo[b]thiophenes. nih.gov

The Stille reaction utilizes an organotin reagent to couple with an organohalide in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance to a wide range of functional groups, making it a potentially suitable method for the derivatization of this compound without the need for protecting the amino group.

Table 1: Overview of Potential C-C Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl/Vinyl boronic acid or ester Pd(PPh₃)₄, Base (e.g., K₂CO₃) 4-Aryl/Vinyl-benzo[b]thiophen-2-amine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 4-Alkynyl-benzo[b]thiophen-2-amine
Heck Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base 4-Alkenyl-benzo[b]thiophen-2-amine

Beyond the formation of carbon-carbon bonds, the iodine moiety of this compound can also participate in cross-coupling reactions with heteroatom nucleophiles. These reactions, often catalyzed by copper or palladium, are crucial for introducing nitrogen, oxygen, or sulfur-containing functional groups.

C-N bond formation , commonly achieved through the Buchwald-Hartwig amination, allows for the coupling of aryl halides with amines. This reaction would enable the introduction of a secondary or tertiary amine at the 4-position of the benzo[b]thiophene ring.

C-O bond formation , or etherification, can be accomplished through reactions like the Ullmann condensation or Buchwald-Hartwig etherification, coupling the aryl iodide with an alcohol or phenol.

C-S bond formation can be achieved by coupling with thiols. This reaction is particularly relevant in the synthesis of sulfur-rich organic materials.

Reactions at the Amine Functionality

The 2-amino group of this compound is a primary aromatic amine, and its reactivity is characteristic of this functional group. It can act as a nucleophile and is amenable to a variety of derivatization reactions. chemrxiv.orgdntb.gov.ua

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic. This allows it to react with a wide range of electrophiles. The nucleophilicity of the amino group can be influenced by the electronic properties of the benzo[b]thiophene ring system.

The 2-amino group can be readily derivatized through several common organic reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a common strategy for protecting the amine group or for introducing new functional groups.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can sometimes be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for mono-alkylation.

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds. For example, reaction with dicarbonyl compounds can lead to the formation of heterocyclic structures.

The reaction of the 2-amino group with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. researchgate.net This condensation reaction is typically reversible and may require the removal of water to drive the reaction to completion. The resulting imines are versatile intermediates that can be used in a variety of subsequent transformations, including reduction to secondary amines or as precursors for the synthesis of more complex heterocyclic systems. The formation of imines from primary amines is a fundamental reaction in organic chemistry. dtu.dk

Table 2: Potential Derivatization Reactions at the 2-Amino Group of this compound

Reaction Type Reagent Product Type
Acylation Acyl chloride or Anhydride (B1165640) N-(4-Iodobenzo[b]thiophen-2-yl)amide
Alkylation Alkyl halide N-Alkyl-4-Iodobenzo[b]thiophen-2-amine
Reductive Amination Aldehyde or Ketone, Reducing agent N-Alkyl-4-Iodobenzo[b]thiophen-2-amine

Functionalization of the Benzo[b]thiophene Core (C-H Activation)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the benzo[b]thiophene ring system, the C-H bonds at the C2 and C3 positions of the thiophene (B33073) moiety are the most common targets for activation due to their higher reactivity compared to the benzene (B151609) ring protons. The functionalization of the benzo[b]thiophene core via C-H activation can transform it into pharmacologically relevant molecules. researchgate.net

The regioselectivity of C-H activation on benzo[b]thiophenes is a significant challenge, as reactions can often yield mixtures of C2 and C3 isomers. Various catalytic systems have been developed to control this selectivity. For instance, palladium-based catalysts have been shown to exhibit novel reactivity, sometimes favoring the typically less reactive C3-position without the need for directing groups. acs.org In the specific case of this compound, the C2 position is already substituted with an amine group, precluding direct C-H activation at this site. Therefore, functionalization efforts would be directed towards the C-H bonds at the C3, C5, C6, and C7 positions. The electronic properties of the existing substituents—the electron-donating amine at C2 and the inductively electron-withdrawing, weakly deactivating iodo group at C4—are expected to play a significant role in directing further transformations.

C2-Functionalization Strategies

Direct C-H activation at the C2 position of this compound is not feasible due to the presence of the amine substituent. Functionalization involving the C2 position would therefore proceed through reactions of the amine group itself. Standard amine chemistry, such as acylation, alkylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, would be the primary routes to introduce new functional groups linked to the C2 position.

Alternatively, synthetic strategies that build the C2-functionalized ring system from acyclic precursors or involve rearrangement can be considered. A notable metal-free approach for synthesizing C2-functionalized benzo[b]thiophenes involves a cascade sequence starting from benzo[b]thiophene S-oxides. nih.gov This process includes an interrupted Pummerer reaction, a researchgate.netresearchgate.net-sigmatropic rearrangement, and a previously unexplored 1,2-migration of a substituent from C3 to C2. nih.gov While this is a method for synthesis rather than a direct functionalization of the target molecule, it highlights a sophisticated strategy for accessing C2-substituted scaffolds.

C3-Functionalization Methodologies

The C3 position is a primary target for C-H activation in 2-substituted benzo[b]thiophenes. Several methodologies have been developed for the regioselective functionalization at this site.

One powerful, metal-free approach utilizes benzo[b]thiophene S-oxides as key intermediates. researchgate.net This strategy involves an "umpolung" of reactivity, coupling two inherently nucleophilic carbon sites. The process begins with the oxidation of the benzo[b]thiophene sulfur atom, followed by activation with an anhydride (e.g., trifluoroacetic anhydride) to initiate an interrupted Pummerer reaction. researchgate.net This generates a reactive intermediate that can be trapped by various nucleophiles like phenols, propargyl silanes, or allyl silanes, leading to the formation of C-C bonds exclusively at the C3 position. researchgate.net The applicability of this method to this compound would depend on the compatibility of the C2-amine and C4-iodo groups with the reaction conditions, particularly the initial oxidation step.

Palladium-catalyzed C-H arylation is another common method. While control of regioselectivity can be challenging, systems have been developed that show a strong preference for the C3 position. For example, a dual catalytic system using heterogeneous Pd/C and CuCl with aryl chlorides has been reported to provide C3-arylated benzo[b]thiophenes with complete selectivity. acs.org

Direct halogenation at the C3 position is also a viable strategy. A method for the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724) has been described. nih.gov This reaction proceeds under relatively mild conditions and could potentially be applied to introduce a chloro group at the C3 position of this compound, which could then serve as a handle for further cross-coupling reactions.

Table 1: Comparison of C3-Functionalization Methodologies for Benzo[b]thiophenes

Methodology Reagents/Catalyst Type of Functionalization Key Features Reference

C7-Functionalization and Regioselectivity Considerations

Functionalization of the C-H bonds on the benzene portion of the benzo[b]thiophene core is generally more challenging than on the thiophene ring. The C7 position, being adjacent to the sulfur atom, is electronically distinct. However, direct C-H activation at C7 often competes with reactions at the more activated C3 position, and achieving high regioselectivity is difficult.

Synthetic strategies often rely on directed metalation, where a directing group installed elsewhere on the molecule guides a metal catalyst to the C7 position. For instance, an efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed using an ortho-lithiation strategy on a carbamate-substituted phenyl ring, followed by cyclization. researchgate.net This approach builds the functionalized ring system rather than directly activating a C7 C-H bond on a pre-formed benzo[b]thiophene.

For this compound, direct functionalization at C7 would be particularly challenging. The C3 position remains the most likely site for electrophilic attack or metal-catalyzed C-H activation. Furthermore, the bulky iodine atom at the C4 position would exert significant steric hindrance, potentially impeding access of catalysts or reagents to the neighboring C5 position and possibly influencing the accessibility of the C7 position. Achieving C7 selectivity would likely require a carefully designed substrate with a strong directing group capable of overriding the inherent reactivity of the C3 position and the steric influence of the C4-iodo substituent.

Reactivity Involving the Sulfur Atom of the Benzo[b]thiophene Ring

The sulfur atom in the benzo[b]thiophene ring is a key site of reactivity, primarily involving oxidation. The lone pairs on the sulfur atom can be targeted by various oxidizing agents to form the corresponding benzo[b]thiophene S-oxide (sulfoxide) or S,S-dioxide (sulfone). nih.govresearchgate.net This transformation profoundly alters the electronic properties of the entire ring system. Oxidation of the electron-donating sulfur atom to a strongly electron-accepting sulfonyl group can modulate properties such as thermal stability and fluorescence. mdpi.com

The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov A facile method for converting electron-poor benzo[b]thiophenes to their corresponding sulfones employs an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net

Beyond simply modifying the electronic structure, the formation of benzo[b]thiophene S-oxides is a crucial step in enabling further transformations, most notably the interrupted Pummerer reaction. researchgate.net As discussed in section 3.3.2, the S-oxide is activated, typically with an acid anhydride, to generate a highly electrophilic intermediate that triggers a cascade, leading to regioselective C3-functionalization. researchgate.netresearchgate.net This highlights the synthetic utility of targeting the sulfur atom as a strategic method to unlock otherwise difficult C-H functionalization pathways on the benzo[b]thiophene core.

Mechanistic Insights into Key Chemical Reactions Involving 4 Iodobenzo B Thiophen 2 Amine

Elucidation of Reaction Pathways and Transition States (e.g., Cyclizations, Cross-Couplings)

The formation of the core benzo[b]thiophene structure and its subsequent functionalization involve well-defined reaction pathways, primarily electrophilic cyclizations and palladium-catalyzed cross-coupling reactions.

Electrophilic Cyclization: The synthesis of the 3-iodobenzo[b]thiophene (B1338381) scaffold, a close structural isomer of the target molecule, often proceeds via an electrophilic iodocyclization of 2-alkynylthioanisoles. researchgate.net This process is initiated by the attack of an electrophilic iodine source (I₂) on the alkyne, forming a cyclic iodonium (B1229267) intermediate. The subsequent intramolecular nucleophilic attack by the sulfur atom leads to the formation of the thiophene (B33073) ring. researchgate.net This pathway provides a regioselective method to install the iodine atom on the heterocyclic portion of the molecule. While this specific example leads to 3-iodo isomers, similar electrophile-driven cyclization strategies are fundamental to forming the core benzo[b]thiophene ring system.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the 4-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, follows a well-established catalytic cycle involving a palladium catalyst. nih.gov

The catalytic cycle for a Suzuki-Miyaura coupling, for instance, typically involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (4-Iodobenzo[b]thiophen-2-amine) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar palladium(II) intermediate.

Transmetalation : The palladium(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the iodide.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond in the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Similarly, in the Sonogashira coupling, the pathway involves the oxidative addition of the C-I bond to a palladium(0) species, followed by transmetalation with a copper(I) acetylide, which is formed in situ from a terminal alkyne and a copper co-catalyst. nih.govresearchgate.net Radical trapping experiments conducted on related systems have suggested that these reactions typically proceed via these organometallic pathways rather than involving radical intermediates. researchgate.net

Role of Catalysts and Reagents in Directed Reactivity and Selectivity

The choice of catalysts and reagents is paramount in controlling the outcome and efficiency of reactions involving this compound.

In Cyclization Reactions: During the synthesis of the core structure via electrophilic cyclization, iodine (I₂) is not only a reactant but also acts as the cyclizing agent. uwf.eduiastate.edu It serves as the electrophile that activates the alkyne precursor, enabling the intramolecular ring-closing step. The reaction conditions for these cyclizations are often mild, proceeding at room temperature, which avoids the harsh conditions associated with some traditional synthetic methods for benzo[b]thiophenes. uwf.eduiastate.edu

In Cross-Coupling Reactions: Palladium complexes are the most common catalysts for activating the carbon-iodine bond. The reactivity and selectivity of these cross-coupling reactions are highly dependent on the specific palladium source, the nature of the supporting ligands, and the base used.

Catalysts and Ligands : The combination of a palladium precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand is crucial. nih.gov Ligands like XPhos are often employed to stabilize the palladium catalyst, enhance its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. nih.gov The choice of ligand can significantly influence reaction yields and functional group tolerance.

Bases and Solvents : A base is essential in many cross-coupling reactions. In Suzuki-Miyaura couplings, it activates the boronic acid for transmetalation. In Sonogashira couplings, it is required for the deprotonation of the terminal alkyne. The selection of the base and solvent system can impact reaction rates and prevent side reactions.

The table below summarizes typical components used in palladium-catalyzed cross-coupling reactions on iodo-benzo[b]thiophene scaffolds, based on findings from related compounds.

Reaction TypePalladium CatalystLigandBase/Co-catalystCoupling PartnerReference
Suzuki-MiyauraPd(OAc)₂XPhosK₃PO₄Arylboronic acids nih.gov
SonogashiraPdCl₂(PPh₃)₂-CuI, Et₃NTerminal alkynes nih.govresearchgate.net
HeckPd(OAc)₂-Et₃NAlkenes nih.gov
CarboalkoxylationPd(OAc)₂dppfEt₃NCO, Alcohols nih.gov

Computational and Theoretical Investigations of 4 Iodobenzo B Thiophen 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of 4-Iodobenzo[b]thiophen-2-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its reactivity and intermolecular interactions.

DFT studies typically commence with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a higher propensity to engage in chemical reactions.

For this compound, the presence of the electron-donating amine group at the 2-position and the electron-withdrawing, yet polarizable, iodine atom at the 4-position creates a unique electronic profile. DFT calculations can precisely quantify the impact of these substituents on the electron density of the benzo[b]thiophene ring system. The results of such calculations are often visualized through molecular orbital plots, which show the spatial distribution of the HOMO and LUMO, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Modeling of Reactivity, Selectivity, and Mechanistic Pathways

Molecular modeling techniques, often in conjunction with quantum chemical calculations, are employed to predict the reactivity and selectivity of this compound in various chemical transformations. By mapping the potential energy surface of a reaction, computational models can identify the most probable mechanistic pathways.

For instance, in electrophilic aromatic substitution reactions, theoretical models can predict the most likely site of substitution on the benzo[b]thiophene ring. This is achieved by calculating the distribution of electrostatic potential and the Fukui functions, which indicate the local reactivity of different atomic sites. The amine group is a strong activating group and would be expected to direct electrophiles to specific positions, while the bulky iodine atom could exert steric hindrance.

Furthermore, computational studies can elucidate the mechanisms of more complex reactions, such as transition-metal-catalyzed cross-coupling reactions, where the iodine atom can participate. By modeling the energies of intermediates and transition states, researchers can understand the step-by-step process of the reaction, including oxidative addition, transmetalation, and reductive elimination steps. This understanding is crucial for optimizing reaction conditions and designing new synthetic routes.

Prediction of Electronic Properties and Molecular Stability

The electronic properties of this compound, as predicted by computational methods, are key to understanding its potential applications, for example, in organic electronics. DFT calculations can provide valuable data on properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for nonlinear optical materials.

The molecular stability of this compound can also be assessed through theoretical calculations. Thermodynamic parameters such as the heat of formation and Gibbs free energy can be computed to evaluate the compound's stability relative to other isomers or related molecules. The strength of the carbon-iodine bond, a crucial factor in its reactivity, can also be estimated through bond dissociation energy calculations.

A summary of predicted electronic properties for this compound, based on typical values for similar structures, is presented in the table below.

PropertyPredicted Value
HOMO Energy-5.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap3.4 eV
Dipole Moment2.5 D
Polarizability28 ų

Note: These are representative values and the actual computed values may vary depending on the level of theory and basis set used in the calculations.

Conformational Analysis and Molecular Dynamics Simulations (as a scaffold)

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this scaffold in different environments, such as in solution or within a protein binding pocket. MD simulations track the movements of atoms over time, revealing how the molecule interacts with its surroundings and which conformations are most prevalent. For this compound, MD simulations could be used to study its interactions with water molecules to predict its solubility or to model its binding to a target protein to estimate the binding affinity. These simulations are invaluable for rational drug design, allowing for the in silico screening of derivatives with improved properties before their synthesis.

Advanced Research Applications and Future Directions for 4 Iodobenzo B Thiophen 2 Amine

4-Iodobenzo[b]thiophen-2-amine as a Versatile Synthetic Building Block and Intermediate

The utility of this compound as a foundational molecule in organic synthesis is well-established. The iodo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the amine group can be readily functionalized or incorporated into larger heterocyclic systems. This dual functionality allows for the systematic and controlled construction of elaborate molecular frameworks.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The this compound scaffold is instrumental in the synthesis of fused heterocyclic systems. The iodo-substituent is particularly amenable to intramolecular and intermolecular cyclization reactions, which are key steps in building polycyclic structures. Electrophilic cyclization of alkyne precursors is a common and efficient method for creating the initial iodinated benzo[b]thiophene core. nih.govsci-hub.box Once formed, the iodo group at the 4-position can undergo a variety of palladium-catalyzed coupling reactions to append additional rings or complex side chains. nih.govtandfonline.com

These reactions are pivotal for accessing novel molecular architectures. For instance, Sonogashira coupling can introduce acetylenic moieties, which can then undergo further cyclization to form new fused rings. Similarly, Suzuki and Heck couplings allow for the introduction of aryl, heteroaryl, and vinyl groups, expanding the polycyclic system. The amino group at the 2-position can participate in condensation reactions or be used as a directing group to facilitate C-H activation at adjacent positions, leading to the formation of unique thieno-fused heterocycles like thieno[2,3-b]indoles and thieno[2,3-b]pyridines. researchgate.net

Table 1: Palladium-Catalyzed Reactions for Heterocycle Synthesis This table illustrates common cross-coupling reactions applicable to iodinated benzothiophenes for the synthesis of complex systems.

Reaction Type Reagent/Catalyst Bond Formed Resulting Structure Type
Suzuki-Miyaura Coupling Boronic acid / Pd catalyst C-C Biaryl or Vinyl-substituted
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst C-C (sp) Alkynyl-substituted
Heck Coupling Alkene / Pd catalyst C-C (sp²) Vinyl-substituted
Buchwald-Hartwig Amination Amine / Pd catalyst C-N Aryl-amine linkage

Scaffold for Combinatorial Chemistry and Molecular Library Generation

The structural features of this compound make it an ideal scaffold for combinatorial chemistry. The ability to perform distinct chemical transformations at the iodo and amino positions allows for the rapid generation of large libraries of related molecules. nih.gov This approach is highly valuable in drug discovery and materials science, where screening a diverse set of compounds is necessary to identify candidates with desired properties.

A typical strategy involves anchoring the benzo[b]thiophene scaffold and then systematically introducing a variety of building blocks. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the iodo group can be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids, alkynes, or alkenes. nih.gov This parallel synthesis approach can generate hundreds or thousands of unique compounds from a single core structure. One such study reported the creation of a 72-membered library from methyl sulfone-containing 3-iodobenzo[b]thiophenes using a variety of palladium-catalyzed reactions, demonstrating the scaffold's suitability for generating chemical diversity. nih.gov

Exploration in Materials Science and Engineering

Benzo[b]thiophene derivatives are increasingly recognized for their potential in materials science, particularly in the field of organic electronics. researchgate.netchim.it The fused ring system provides a rigid, planar structure that facilitates π-π stacking and efficient charge transport, which are crucial properties for organic semiconductors. city.ac.ukresearchgate.net

Precursors for Optoelectronic Materials

This compound serves as a key building block for the synthesis of organic semiconductors used in optoelectronic devices. The benzothiophene (B83047) core is an electron-rich heterocycle that can be incorporated into larger π-conjugated systems to tune the material's electronic properties, such as the HOMO-LUMO gap. nih.gov The iodo-substituent is essential for extending this conjugation through reactions like Stille or Suzuki coupling, allowing chemists to build oligomers and polymers with tailored bandgaps and charge carrier mobilities. nih.gov

These materials are promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of the amino group at the 2-position can further modify the electronic characteristics and influence the intermolecular packing in the solid state, which directly impacts device performance. city.ac.uk

Table 2: Properties of Thiophene-Based Organic Semiconductors This table summarizes key properties and applications of organic semiconductors derived from thiophene-based precursors.

Property Description Relevance to Optoelectronics
Charge Carrier Mobility The speed at which charge moves through the material. Higher mobility leads to faster and more efficient transistors (OFETs).
HOMO/LUMO Energy Levels The energy of the highest occupied and lowest unoccupied molecular orbitals. Determines the material's bandgap, color (in OLEDs), and efficiency in solar cells (OPVs).
π-π Stacking The arrangement of aromatic molecules in the solid state. Efficient stacking enhances intermolecular charge transport.
Environmental Stability Resistance to degradation from oxygen and moisture. Crucial for the long-term operational lifetime of organic electronic devices.

Development of Functional Organic Materials

Beyond optoelectronics, the unique chemical properties of this compound derivatives are being explored for other functional materials. A notable example is their use in developing novel catalysts. Research has shown that a derivative, (4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethylaniline), can act as an effective anode catalyst for glucose electrooxidation in fuel cells. dergipark.org.tr The study demonstrated that this organic catalyst, particularly when enhanced with palladium, exhibits high specific activity and stability, presenting a cost-effective alternative to traditional noble metal catalysts. dergipark.org.tr The inherent electrochemical activity of the benzothiophene core, combined with the ability to functionalize it, opens avenues for creating a new class of organic materials for energy conversion and storage.

Mechanistic Probes and Tools in Chemical Biology Studies

The benzo[b]thiophene scaffold is found in many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov This has led to the use of derivatives of this compound as molecular probes to investigate biological pathways and mechanisms of action.

The 2-aminobenzo[b]thiophene core, in particular, has been identified as a key pharmacophore. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and studied as activators of the NRF2 pathway, which is a critical regulator of cellular responses to oxidative stress. nih.gov These compounds were shown to exhibit anti-inflammatory activity by disrupting the protein-protein interaction between Keap1 and NRF2. By systematically modifying the substituents on the 2-amino-benzothiophene scaffold, researchers can develop potent and selective probes to study the intricacies of this signaling pathway. nih.gov Such studies are crucial for understanding disease mechanisms and for the rational design of new therapeutic agents. The iodo group at the 4-position provides a convenient site for introducing tags, such as fluorescent dyes or biotin, to facilitate pull-down assays and visualize the compound's interactions within a cell, further enhancing its utility as a chemical biology tool.

Development of Novel Synthetic Methodologies for Benzo[b]thiophenes

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, which has driven extensive research into novel and efficient synthetic methodologies. benthamdirect.commalayajournal.orgresearchgate.net Traditional methods often required harsh conditions, but recent advancements have focused on transition-metal catalysis, domino reactions, and C-H functionalization to provide milder and more versatile routes. rsc.orgorganic-chemistry.org

A variety of transition metals have been employed to catalyze the synthesis of benzo[b]thiophenes. Palladium-catalyzed reactions are particularly prominent, enabling the intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. nih.govacs.org One such method involves a one-pot, two-step process where enethiolate salts, generated in situ, undergo cyclization under the influence of a palladium acetate (B1210297)/cupric acetate catalytic system. nih.gov Another palladium-catalyzed approach is the Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with phenylacetylene (B144264), which proceeds through coupling and subsequent cyclization to form 2-substituted benzo[b]thiophenes. rsc.org Rhodium catalysis has also been utilized in a three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, proceeding via sequential alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net Furthermore, gold-catalyzed carbothiolation provides an atom-economic pathway to 2,3-disubstituted benzothiophenes. organic-chemistry.orgrsc.org

Iodine-mediated or catalyzed reactions offer an alternative, often metal-free, approach. organic-chemistry.org An iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been developed as an efficient method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com Electrophilic cyclization is another key strategy; for instance, o-alkynyl thioanisoles can be cyclized using an electrophilic salt to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org Similarly, 3-iodobenzo[b]thiophenes can be synthesized through an iodocyclization/etherification sequence where iodine acts as the cyclizing agent. uwf.edu These methods are advantageous due to the use of readily available and less odorous sulfur sources and milder reaction conditions. organic-chemistry.orgresearchgate.net

Other innovative strategies include the use of aryne intermediates. A one-step synthesis from o-silylaryl triflates and alkynyl sulfides allows for the creation of a wide range of 3-substituted and multisubstituted benzo[b]thiophenes, which are often difficult to access via conventional methods. rsc.org Domino reactions, which form multiple bonds in a single operation, have also been developed. malayajournal.org For example, a base-promoted domino condensation–intramolecular C–S bond formation using o-iodoarylacetonitriles and (hetero)aryldithioesters provides diversely substituted benzothiophenes in excellent yields. acs.org

The table below summarizes some of the novel synthetic methodologies for benzo[b]thiophenes.

Methodology Catalyst/Reagent Starting Materials Key Features Reference(s)
Intramolecular C-H FunctionalizationPalladium acetate / Cupric acetateEnethiolate salts from arylacetonitriles and dithioatesHigh yield, compatible with diverse substituents. nih.gov
Sonogashira Coupling/CyclizationPd(II) catalyst2-iodothiophenol and phenylacetyleneEfficient synthesis of 2-substituted benzo[b]thiophenes. rsc.org
Three-Component CouplingRhodium catalystArylboronic acids, alkynes, elemental sulfur (S8)High regioselectivity. researchgate.net
PhotocyclizationIodine4,5-diaryl-substituted thiophenesEfficient for fused benzo[b]thiophene derivatives. thieme-connect.com
Aryne ReactionCsF (to generate aryne)o-silylaryl triflates and alkynyl sulfidesOne-step synthesis of 3-substituted and multisubstituted derivatives. rsc.org
Domino Condensation/C-S FormationBase-mediated, sometimes copper-catalyzedo-iodoarylacetonitriles and dithioestersOne-pot synthesis of highly functionalized products. acs.org
Electrophilic CyclizationIodine, NBS, NCSo-alkynyl thioanisoles or similar structuresProvides access to halogenated benzo[b]thiophenes. organic-chemistry.orgdergipark.org.trnih.gov

Emerging Trends and Future Perspectives in Iodinated Heterocycle Chemistry

Iodinated heterocycles, including compounds like this compound, are increasingly recognized for their synthetic versatility and potential applications, reflecting broader trends in heterocyclic chemistry. mdpi.comscispace.com The field is moving towards the development of more efficient and selective synthetic methods and leveraging the unique properties of the carbon-iodine bond for novel applications in medicinal chemistry and materials science. acs.orgnih.govmsesupplies.com

A significant trend is the use of iodinated heterocycles as pivotal intermediates in organic synthesis. acs.org The C–I bond is weaker than other carbon-halogen bonds, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgacs.org This reactivity allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery programs. nih.gov Future research will likely focus on expanding the scope of these coupling reactions and developing novel catalytic systems that operate under even milder conditions, further enhancing their utility.

The development of novel and selective iodination methods is another key research area. Traditional electrophilic iodination often suffers from a lack of regioselectivity and requires harsh conditions, limiting functional group tolerance. acs.org Emerging trends focus on directed C-H iodination, using removable directing groups or exploiting the inherent reactivity of substrates to install iodine at a specific position. acs.org For instance, a method using bis(methanesulfonyl) peroxide and an iodide source has been shown to selectively iodinate various arenes and heteroarenes under mild conditions. acs.org The discovery of new, safer, and more powerful electrophilic iodinating reagents continues to be an important goal.

In medicinal chemistry, the introduction of iodine into a heterocyclic scaffold can significantly modulate a molecule's physicochemical and pharmacological properties. frontiersin.orgnih.gov Iodine can increase lipophilicity, which can affect cell membrane permeability and oral absorption. It can also engage in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding affinity and selectivity. The strategic placement of iodine can thus be used to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govfrontiersin.org As our understanding of halogen bonding deepens, its rational application in drug design is expected to become more prevalent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-iodobenzo[b]thiophen-2-amine, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of benzo[b]thiophen-2-amine derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C achieves moderate yields (~50–60%) . Optimization involves controlling stoichiometry, temperature, and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The iodine substituent induces deshielding in adjacent protons (e.g., H-3 and H-5 in the benzothiophene core). Aromatic protons appear as doublets in the δ 7.2–8.1 ppm range .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ≈ 290 (C₈H₆INS⁺). High-resolution MS confirms the molecular formula .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Key Issues : Byproducts from incomplete iodination or overhalogenation.
  • Solutions : Use of scavengers (e.g., sodium thiosulfate) to quench excess iodine and HPLC purification for isolating the target compound .

Q. How does the iodine substituent influence the compound’s electronic properties?

  • Analysis : The iodine atom’s electron-withdrawing effect reduces electron density in the aromatic ring, enhancing electrophilic substitution reactivity at the 5- and 7-positions. Computational studies (DFT) reveal a Hammett σₚ value of ~0.18 for the iodine substituent, indicating moderate deactivation .

Advanced Research Questions

Q. How can molecular docking and MD simulations predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Docking : Use software like AutoDock Vina to model interactions with targets (e.g., uPA enzyme, PDB ID: 1C5X). The iodine atom may form halogen bonds with Asp189B or Gly219B residues .
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess stability. Calculate RMSD (<2 Å) and binding energy (MM-PBSA) to validate interactions .

Q. How to resolve contradictions in reported pharmacological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (pH, solvent).
  • Resolution : Standardize assays (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (SPR, ITC) .

Q. What strategies improve regioselectivity in further functionalization of this compound?

  • Approach :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the amine, enabling directed iodination or coupling at specific positions .
  • Protection/Deprotection : Protect the amine with Boc groups before cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do structural modifications (e.g., replacing iodine with other halogens) affect bioactivity?

  • SAR Insights :

  • Iodine vs. Bromine : Iodine’s larger van der Waals radius enhances hydrophobic interactions in binding pockets, improving IC₅₀ by ~2-fold in kinase assays .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 4-position reduce solubility but increase metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.